molecular formula C9H6N2O B13929183 2,6-Naphthyridine-3-carbaldehyde

2,6-Naphthyridine-3-carbaldehyde

Cat. No.: B13929183
M. Wt: 158.16 g/mol
InChI Key: SWUJBBQNIHSSOO-UHFFFAOYSA-N
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Description

2,6-Naphthyridine-3-carboxaldehyde is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are nitrogen-containing heterocycles that are structurally similar to naphthalene but with nitrogen atoms replacing two of the carbon atoms in the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Naphthyridine-3-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for 2,6-Naphthyridine-3-carboxaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Naphthyridine-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2,6-Naphthyridine-3-carboxaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

2,6-Naphthyridine-3-carboxaldehyde can be compared with other naphthyridine derivatives, such as:

The uniqueness of 2,6-Naphthyridine-3-carboxaldehyde lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

2,6-naphthyridine-3-carbaldehyde

InChI

InChI=1S/C9H6N2O/c12-6-9-3-8-4-10-2-1-7(8)5-11-9/h1-6H

InChI Key

SWUJBBQNIHSSOO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CC(=NC=C21)C=O

Origin of Product

United States

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